molecular formula C22H26N4OS B2409551 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea CAS No. 1421475-71-9

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea

Cat. No. B2409551
M. Wt: 394.54
InChI Key: NZQLFCGXHAZSOK-UHFFFAOYSA-N
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Description

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea, also known as CPI-455, is a small molecule inhibitor that has been shown to have potential therapeutic applications. This compound has been studied for its ability to inhibit a specific protein, which is involved in various cellular processes.

Scientific Research Applications

Synthesis and Characterization

Compounds related to pyrazoles and thiophenes have been synthesized and characterized, demonstrating the broad interest in these heterocycles due to their diverse biological and chemical properties. For instance, N-confused porphyrin derivatives have been synthesized, showcasing the reactivity of active methylene compounds with the 3-C position of N-confused porphyrin, offering a novel type of derivatives in good yield without any catalyst requirement (Xiaofang Li et al., 2011). Similarly, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties like pyrazole demonstrates their potential for biological applications, characterized by spectral analyses and evaluated for antimicrobial activity (A. Hamed et al., 2020).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds incorporating pyrazole or thiophene units has been a focus area, indicating the potential of these compounds in developing new antimicrobial agents. For example, Schiff bases of chitosan derived from heteroaryl pyrazole derivatives have been screened for their biological activity against various bacteria and fungi, revealing that antimicrobial activity depends on the Schiff base moiety (A. Hamed et al., 2020).

Antitumor Evaluation

Research into the antitumor properties of pyrazole and thiophene derivatives has shown promising results. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines highlighted the significant activities of certain compounds, with IC50 values suggesting potent efficacy (S. M. Gomha et al., 2016).

Novel Synthesis Approaches

Innovative synthesis methods for creating polyfunctionally substituted heterocyclic compounds derived from thiophene have been explored, leading to diverse derivatives with significant antitumor activities. These methodologies emphasize the utility of these compounds in medicinal chemistry and drug discovery, offering a wide range of biological activities and potential applications (H. Shams et al., 2010).

properties

IUPAC Name

1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c27-22(23-13-12-17-7-2-1-3-8-17)24-16-18-15-20(21-11-6-14-28-21)26(25-18)19-9-4-5-10-19/h1-3,6-8,11,14-15,19H,4-5,9-10,12-13,16H2,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQLFCGXHAZSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCCC3=CC=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea

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